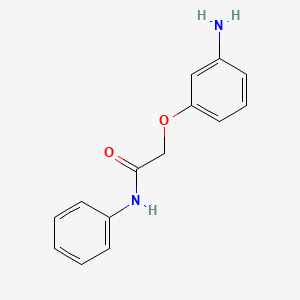

2-(3-aminophenoxy)-N-phenylacetamide

説明

The compound "2-(3-aminophenoxy)-N-phenylacetamide" is a derivative of phenylacetamide, which is a functional group characterized by an acetyl group (a methyl group single-bonded to a carbonyl) attached to a nitrogen atom. This compound is structurally related to various other N-phenylacetamide derivatives that have been synthesized and studied for their biological activities, including antimicrobial and anticancer properties, as well as their potential use in treating obesity and type 2 diabetes .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives typically involves the reaction of appropriate amines with acyl chlorides or other acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives were synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . These methods could potentially be adapted for the synthesis of "2-(3-aminophenoxy)-N-phenylacetamide."

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring. The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray crystallography, revealing intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . These structural features are crucial for the biological activity of these compounds and could be relevant for "2-(3-aminophenoxy)-N-phenylacetamide" as well.

Chemical Reactions Analysis

N-phenylacetamide derivatives can undergo various chemical reactions, including nitrosylation and nitration, as seen in the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides . These reactions can lead to the formation of oligomers and other transformation products. Additionally, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds . These types of reactions could potentially be applied to "2-(3-aminophenoxy)-N-phenylacetamide" to synthesize novel derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting point of these compounds . The electronic behavior of intramolecular hydrogen bonds was studied using NBO analysis . These properties are important for the pharmacokinetic profile of the compounds and their interaction with biological targets. The specific properties of "2-(3-aminophenoxy)-N-phenylacetamide" would need to be determined experimentally, but they are likely to be similar to those of related compounds.

科学的研究の応用

Antitubercular Agents : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized and evaluated for their antitubercular activities. They showed potent or moderate activity against M. tuberculosis H37Rv, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).

Pharmaceutical Intermediates : N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(3-aminophenoxy)-N-phenylacetamide, is used as an intermediate for the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation to N-(2-hydroxyphenyl)acetamide was studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase. These inhibitors showed potential in inhibiting the growth of lymphoma cells, indicating their therapeutic potential (Shukla et al., 2012).

Muscarinic M(3) Receptor Antagonists : A series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are useful for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Synthesis of α-Amino Acids : Boric acid-catalyzed Ugi three-component reaction was developed for the synthesis of 2-arylamino-2-phenylacetamide in aqueous media, which could be efficiently converted into α-amino acids. This highlights the utility of similar compounds in amino acid synthesis (Kumar et al., 2013).

将来の方向性

特性

IUPAC Name |

2-(3-aminophenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALNOCJIYBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280152 | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminophenoxy)-N-phenylacetamide | |

CAS RN |

92906-39-3 | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92906-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

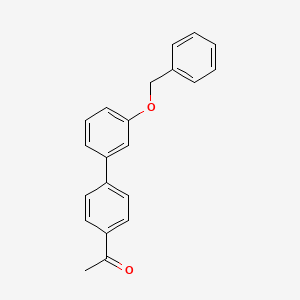

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)